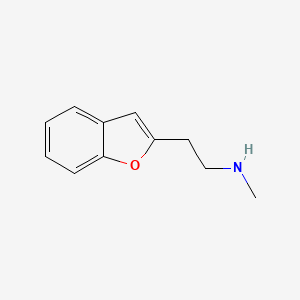
N-methyl 3-benzofuranethylamine
Cat. No. B8457267
M. Wt: 175.23 g/mol
InChI Key: ALBMLVMWCMVAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04260761
Procedure details


A solution of 5.03 g of 3-benzofuranethanol and 8 g of p-toluenesulfonyl chloride in 20 ml of pyridine was kept in a refrigerator for one week. Most of the pyridine was removed under vacuum, and the residue dissolved in ether and washed successively with 5% hydrochloric acid, water, and 5% sodium bicarbonate solution and dried. Removal of the solvent left 5.93 g of crude 3-benzofuranethanol, p-toluenesulfonate which was heated with 8 g of methylamine in 25 ml of tetrahydrofuran to 100° for 4 hours. The mixture was concentrated, made basic with aqueous sodium hydroxide, and extracted with methylene chloride. The crude amine so obtained was short-path distilled (bath 120°, 0.5 micron) to give 3.17 g (59% yield) of N-methyl 3-benzofuranethylamine. NMR spectrum (in CDCl3): τ2.4-3.0 (m, 5); 7.2 (s, 4); 7.6 (s, 3) and 9.0 (s, 1).



Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][CH2:11]O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:24]1C=CC=C[CH:25]=1>>[CH3:25][NH:24][CH2:11][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.03 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)CCO
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the pyridine was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with 5% hydrochloric acid, water, and 5% sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left 5.93 g of crude 3-benzofuranethanol, p-toluenesulfonate which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated with 8 g of methylamine in 25 ml of tetrahydrofuran to 100° for 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude amine so obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was short-path distilled (bath 120°, 0.5 micron)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC1=CC2=C(O1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.17 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
